Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate
CAS No.: 138030-50-9
Cat. No.: VC21220590
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138030-50-9 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | ethyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-2-18-14(17)13-5-8-16(9-6-13)11-12-4-3-7-15-10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3 |
| Standard InChI Key | FUYCJXSMOQDUFB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)CC2=CN=CC=C2 |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)CC2=CN=CC=C2 |
Introduction
Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate is a chemical compound that features a piperidine ring linked to a pyridine ring via a methyl group, with an ethyl ester functional group attached to the piperidine ring. This compound is of interest in organic chemistry due to its potential applications in pharmaceutical synthesis and its structural versatility.
Synthesis Methods
The synthesis of Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate typically involves several steps:
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Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
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Introduction of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, often starting with halogenated pyridines.
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Formation of the Ethyl Ester: The ethyl ester functional group is introduced through esterification reactions using ethanol and an acid catalyst.
Applications and Research Findings
Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate is primarily used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals. Its structural features make it a versatile building block for designing compounds with potential biological activities.
| Compound | Molecular Formula | Molecular Weight | Applications |
|---|---|---|---|
| Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate | Not specified | Not specified | Pharmaceutical synthesis |
| Ethyl 4-piperidinecarboxylate | C8H15NO2 | 157.21 g/mol | SMN protein modulators, RhoA inhibitors |
| Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate | Not specified | 234.29 g/mol | Similar applications |
Comparison with Similar Compounds
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Ethyl 4-piperidinecarboxylate: This compound is used in the synthesis of SMN protein modulators and RhoA inhibitors. It lacks the pyridine moiety present in Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate.
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Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate: This compound has a direct pyridine substitution on the piperidine ring, differing from the methyl-linked pyridine in Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate.
Future Research Directions
Future research on Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate could focus on exploring its potential biological activities, optimizing its synthesis for industrial applications, and investigating its utility in designing novel pharmaceutical compounds.
Given the limited specific information available on Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate, further research and literature review are necessary to fully elucidate its properties and applications.
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